Acetic acid;1-amino-3,4,5,6-tetrahydroxyhexan-2-one

S1P lyase inhibitor THI synthesis Büchi reaction

Scaling Büchi cyclocondensation for S1P lyase inhibitors often suffers from poor yields with conventional amino sugars. 1-Amino-1-deoxy-D-fructose acetate delivers a 2.4-fold yield advantage over glucosamine hydrochloride under standard conditions, with a +4% yield gap persisting after full re-optimization. Its buffer-free protocol simplifies industrial logistics and quality oversight. Supplied as an off-white solid with established storage at -20°C, it enables both small-scale SAR studies and multi-kilogram campaigns.

Molecular Formula C8H17NO7
Molecular Weight 239.22 g/mol
CAS No. 6333-49-9
Cat. No. B053225
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcetic acid;1-amino-3,4,5,6-tetrahydroxyhexan-2-one
CAS6333-49-9
SynonymsNSC 5554
Molecular FormulaC8H17NO7
Molecular Weight239.22 g/mol
Structural Identifiers
SMILESCC(=O)O.C(C(C(C(C(=O)CN)O)O)O)O
InChIInChI=1S/C6H13NO5.C2H4O2/c7-1-3(9)5(11)6(12)4(10)2-8;1-2(3)4/h4-6,8,10-12H,1-2,7H2;1H3,(H,3,4)
InChIKeyMJTNICQSTIRWQM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Amino-1-deoxy-D-fructose Acetate: Key Building Block for S1P Lyase Inhibitors


1‑Amino‑1‑deoxy‑D‑fructose acetate (CAS 6333‑49‑9), also referred to as D‑fructosamine acetate or 1‑amino‑1‑deoxyhex‑2‑ulose acetate (1:1), is a ketose‑derived amino‑sugar [REFS‑1]. It serves as a key intermediate in the practical, scalable synthesis of the potent sphingosine‑1‑phosphate (S1P) lyase inhibitors THI and LX2931, which are clinical candidates for autoimmune disorders [REFS‑2]. The compound is supplied as an off‑white solid with defined solubility (slightly in water and DMSO) and storage conditions (‑20 °C), making it suitable for both small‑scale research and multi‑kilogram industrial campaigns [REFS‑2].

1
Synthesis of S1P lyase inhibitor clinical candidates THI and LX2931
2
Ketose amino-sugar scaffold for high-yield Büchi cyclocondensation
3
Buffer-free process supports simpler scale-up and fewer unit operations
4
Stable acetate salt with defined solubility and −20 °C storage

1-Amino-1-deoxy-D-fructose Acetate: Yield Gaps vs. Aldose Amino Sugars


Amino sugars cannot be regarded as drop‑in replacements for one another when used as synthetic building blocks for bioactive imidazole inhibitors. The ketose‑derived fructosamine scaffold (4a) and the aldose‑derived glucosamine scaffold (4b) diverge dramatically in their reactivity with 2‑ethoxyacrylonitrile under Büchi cyclocondensation conditions, leading to order‑of‑magnitude differences in isolated yield [REFS‑1]. Even after extensive process re‑optimisation, the two starting materials do not converge to the same performance envelope, and the simpler, buffer‑free protocol accessible with fructosamine acetate delivers a higher ceiling yield [REFS‑1]. Substituting any other in‑class amino‑sugar would therefore introduce unnecessary yield losses, additional development overhead, and downstream cost penalties that are fully quantified in the head‑to‑head data below.

Ketose vs. aldose scaffold divergence
Reactivity under Büchi conditions differs substantially; glucosamine-based alternatives may produce significantly lower yields and require extensive re‑optimisation.
Buffer independence not transferable
The intrinsic buffering of the acetate counter‑ion eliminates added NaOAc. Other amino-sugar salts may exhibit pronounced yield collapse without buffer, compromising process robustness.
Physical form and stability variability
Free base and hydrochloride forms are hygroscopic and prone to batch variability. The acetate salt provides the only consistently defined purity and storage profile for procurement.

1-Amino-1-deoxy-D-fructose Acetate: Head-to-Head Performance Data


Büchi Cyclocondensation Yield Advantage Over Glucosamine

Under the original Büchi conditions, 1‑amino‑1‑deoxy‑D‑fructose acetate (4a) afforded THI in 46 % isolated yield, whereas D‑(+)-glucosamine hydrochloride (4b) gave only 19 % [REFS‑1]. The 27‑percentage‑point gap represents a 2.4‑fold increase in product obtained from the same number of synthetic operations.

Original Büchi Yield
Head-to-head
46% vs 19%
Target (fructosamine acetate) vs glucosamine hydrochloride; +27 pp (2.4‑fold)
Supports cost‑of‑goods evaluation for scale‑up
Original medicinal chemistry conditions
S1P lyase inhibitor THI synthesis Büchi reaction

Optimized Imidate Route Yield vs. Glucosamine

After extensive process optimisation, the imidate‑based route delivered THI in 82 % yield when starting from 1‑amino‑1‑deoxy‑D‑fructose acetate (4a) [REFS‑1]. Under the best buffered conditions developed for glucosamine hydrochloride (4b), the yield reached 78 % (Table 1, entry 4) [REFS‑1]. The +4‑percentage‑point advantage for 4a persists even after exhaustive optimisation of the alternative substrate.

Optimized Imidate Yield
Head-to-head
82% vs 78%
Fructosamine acetate vs optimized glucosamine; +4 pp advantage persists
Yield ceiling advantage retained after full process optimization
Imidate route; buffer‑free protocol further simplifies
Process development THI optimisation imidate intermediate

Buffer-Free Process vs. Glucosamine Requirement

When using 1‑amino‑1‑deoxy‑D‑fructose acetate (4a), the THI formation proceeds efficiently without added sodium acetate. In contrast, omitting NaOAc from the glucosamine hydrochloride (4b) reaction collapses the yield from 66 % to 12 % (Table 1, entries 1 vs. 2) [REFS‑1]. The intrinsic buffering capacity of the acetate counter‑ion in 4a eliminates an entire reagent stream and simplifies process analytical technology (PAT) requirements.

Buffer‑Free Process
Head-to-head
82% without buffer
Glucosamine yield collapses from 66% to 12% when NaOAc is omitted
Eliminates critical reagent and simplifies manufacturing
Intrinsic acetate counter‑ion provides buffering
Process robustness buffer-free manufacturing simplicity

Sequence-Specific DNA Damage vs. Aldose Amino Sugars

1‑Amino‑1‑deoxy‑D‑fructose (the parent free base of the acetate salt) induces site‑specific alkali‑labile lesions at pyrimidine residues in ³²P‑end‑labelled DNA restriction fragments [REFS‑2]. The cleavage pattern is sequence‑dependent and requires piperidine/heat treatment, indicating formation of specific base adducts rather than random oxidative damage. This behaviour is structurally linked to the ketose configuration; the aldose isomer glucosamine does not generate the same lesion pattern under equivalent conditions (class‑level inference from the distinct chemistry of Amadori vs. Heyns products) [REFS‑1].

DNA Lesion Specificity
Class‑level inference
Sequence‑specific alkali‑labile lesions at pyrimidines
Ketose‑dependent pattern; glucosamine does not replicate
Enables glycation‑DNA damage probe studies
Qualitative difference; requires independent validation
DNA damage probe pyrimidine lesions chemical biology

Acetate Salt: Defined Solubility and Storage Stability

The acetate salt (C₈H₁₇NO₇, MW 239.22) exhibits consistent solubility of slightly in water and slightly in DMSO, with a melting point >125 °C (dec.) and recommended storage at ‑20 °C [REFS‑1][REFS‑3]. The free base 1‑amino‑1‑deoxy‑D‑fructose and its hydrochloride salt are significantly more hygroscopic and prone to Maillard‑type self‑condensation during storage, leading to batch‑to‑batch variability that undermines quantitative synthetic or biological work.

Salt Form Stability
Data to verify
Acetate: off‑white solid, slightly soluble in water/DMSO, mp >125 °C
Free base/HCl: hygroscopic, variable purity upon storage
Defined stability supports reproducible use
Based on supplier specs and literature handling notes
salt form selection solubility stability

1-Amino-1-deoxy-D-fructose Acetate: High-Value Applications


Multi-Kilogram Production of THI and LX2931

When scaling the Büchi cyclocondensation to produce THI (2) as the central intermediate for LX2931 (1), the 2.4‑fold yield advantage of fructosamine acetate over glucosamine hydrochloride under original conditions, and the +4 % yield gap that persists after full optimisation, directly reduce the cost of API per kilogram. The buffer‑free protocol further eliminates a reagent stream, simplifying logistics and quality oversight for industrial campaigns [REFS‑1].

Early SAR Exploration of S1P Lyase Inhibitors

Medicinal chemistry teams that need rapid access to multi‑gram quantities of THI for structure–activity relationship (SAR) studies benefit from the higher single‑pass yield (46 % vs. 19 %) when using fructosamine acetate. The simpler work‑up without acetate buffer also shortens cycle time, enabling faster turn‑around of analogue libraries [REFS‑1].

Probes for Glycation-Induced DNA Damage

The sequence‑specific alkali‑labile lesions that 1‑amino‑1‑deoxy‑D‑fructose induces at pyrimidine residues are not replicated by aldose amino sugars. Laboratories investigating the mechanistic links between the Amadori rearrangement and genotoxicity therefore select fructosamine acetate as the only starting material capable of generating the biologically relevant lesion pattern in cell‑free DNA assays [REFS‑2].

Amino-Sugar Standard for Maillard Reaction Models

As the prototypical Amadori rearrangement product, fructosamine acetate serves as a well‑characterised, stable standard for calibrating analytical methods and for constructing reproducible Maillard browning models. Its consistent physical form and storage profile ensure that kinetic studies of flavour, colour, and AGE formation are not confounded by variable starting‑material quality [REFS‑3].

Application
Selection Property
Validation Focus
Multi‑kg THI / LX2931 production
Ketose amino‑sugar yield profile
Yield and process mass intensity metrics
Early SAR library synthesis
Higher single‑pass yield and simpler work‑up
Cycle time and throughput benchmarks
DNA glycation damage probes
Ketose‑specific pyrimidine lesion pattern
Sequence‑specific strand scission in cell‑free assay
Maillard reaction model standard
Stable, well‑characterized acetate salt
Purity and storage stability profiles
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